molecular formula C16H25N3O2 B8349122 Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate

Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B8349122
M. Wt: 291.39 g/mol
InChI Key: RMWBCJQHLDTHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-amino-3-methylphenyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to a hydroxylamine or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxylamine or amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the pyrrolidine ring provides structural stability. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Comparison: Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-[1-(4-amino-3-methylphenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H25N3O2/c1-11-9-13(5-6-14(11)17)19-8-7-12(10-19)18-15(20)21-16(2,3)4/h5-6,9,12H,7-8,10,17H2,1-4H3,(H,18,20)

InChI Key

RMWBCJQHLDTHFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

[1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (1.744 g), iron powder (1.52 g), ammonium chloride (1.45 g), ethanol (50 ml) and water (50 ml) were heated to reflux temperature under nitrogen for 2 hours. The mixture was cooled and the iron filtered off. Water (200 ml) was added to the residue and the product extracted into ethyl acetate (3×200 ml), dried (MgSO4), and concentrated to give the sub-title compound (1.56 g).
Quantity
1.744 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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